molecular formula C13H15N3O2 B11386556 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11386556
M. Wt: 245.28 g/mol
InChI Key: OPPGUIGPWRRQGF-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate acid chloride to form the oxadiazole ring. Finally, the oxadiazole derivative is reacted with butanoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Uniqueness

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C13H15N3O2/c1-9-4-2-5-10(8-9)13-15-12(18-16-13)7-3-6-11(14)17/h2,4-5,8H,3,6-7H2,1H3,(H2,14,17)

InChI Key

OPPGUIGPWRRQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)N

Origin of Product

United States

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